Ethylidene(propan-2-ylidene)azanium is a chemical compound with the molecular formula CHN and a molecular weight of 83.13 g/mol. It is characterized by its unique structure, which includes an azanium group, making it of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound is also known as N-propan-2-ylacetonitrilium, and its InChI Key is YHWYJHZOWRJJDD-UHFFFAOYSA-N.
This compound falls under the category of organic nitrogen compounds, specifically azanium derivatives. It is classified based on its functional groups and structural features, which include a positively charged nitrogen atom associated with a carbon chain.
The synthesis of ethylidene(propan-2-ylidene)azanium can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach involves the use of alkyl halides and amines to form the azanium structure through nucleophilic substitution reactions.
Ethylidene(propan-2-ylidene)azanium has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 83.13 g/mol |
IUPAC Name | N-propan-2-ylacetonitrilium |
InChI | InChI=1S/C5H9N/c1-4-6-5(2)3/h1-3H3 |
InChI Key | YHWYJHZOWRJJDD-UHFFFAOYSA-N |
Canonical SMILES | CC#[N+]C-C |
Ethylidene(propan-2-ylidene)azanium can participate in various chemical reactions including:
The specific conditions for these reactions can vary widely based on the desired product. For instance, oxidation may require acidic conditions to facilitate the reaction pathway.
The mechanism by which ethylidene(propan-2-ylidene)azanium acts can be understood through its reactivity patterns:
Research indicates that the compound's reactivity is influenced by steric and electronic factors associated with its substituents .
The physical properties have been confirmed through various analytical techniques including NMR spectroscopy and crystallography .
Ethylidene(propan-2-ylidene)azanium has several significant applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0